2-Methyl-4-hydroxy-5-methoxymethylpyrimidine
Overview
Description
2-Methyl-4-hydroxy-5-methoxymethylpyrimidine is a pyrimidine derivative with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is characterized by its unique structure, which includes a methyl group at the 2-position, a hydroxy group at the 4-position, and a methoxymethyl group at the 5-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-hydroxy-5-methoxymethylpyrimidine typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method involves the alkylation of 2-methyl-4-hydroxypyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-hydroxy-5-methoxymethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Methyl-4-oxo-5-methoxymethylpyrimidine.
Reduction: this compound alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-hydroxy-5-methoxymethylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-hydroxy-5-methoxymethylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and targets vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-hydroxy-5-methylpyrimidine: Lacks the methoxymethyl group, leading to different chemical properties and reactivity.
4-Hydroxy-5-methoxymethylpyrimidine: Lacks the methyl group at the 2-position, affecting its biological activity.
2-Methyl-5-methoxymethylpyrimidine: Lacks the hydroxy group at the 4-position, altering its chemical reactivity.
Uniqueness
2-Methyl-4-hydroxy-5-methoxymethylpyrimidine is unique due to the presence of both the hydroxy and methoxymethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-3-6(4-11-2)7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYKCHNZDGXHCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696438 | |
Record name | 5-(Methoxymethyl)-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41077-58-1 | |
Record name | 5-(Methoxymethyl)-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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